molecular formula C11H14ClN3O2 B3038613 4-Chloro-2-nitro-5-piperidinoaniline CAS No. 87200-61-1

4-Chloro-2-nitro-5-piperidinoaniline

Cat. No. B3038613
CAS RN: 87200-61-1
M. Wt: 255.7 g/mol
InChI Key: AUFZQTVQDNPYAK-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-5-piperidinoaniline is a chemical compound with the molecular formula C11H14ClN3O2 . It is used in chemical synthesis studies .


Synthesis Analysis

The synthesis of 4-Chloro-2-nitro-5-piperidinoaniline involves several steps. One method involves the acetylation of 2-nitroaniline followed by chlorination . Another method involves the preparation of nitropyridine derivatives .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitro-5-piperidinoaniline is characterized by a non-centrosymmetric space group organic nonlinear optical single crystal . The molecule has a monoclinic structure with a Pc space group .


Chemical Reactions Analysis

The 4-Chloro-2-nitro-5-piperidinoaniline molecule contains both intra- and intermolecular strong hydrogen bonding interactions . In the molecule, the amine group’s one hydrogen is attached to the nearer ortho position nitro group oxygen atom, forming an N–H…O intramolecular hydrogen bonding interaction .


Physical And Chemical Properties Analysis

4-Chloro-2-nitro-5-piperidinoaniline has a molecular weight of 255.7 . It is thermally stable up to 115 °C . The mechanical work hardness coefficient is 2.98, confirming the grown crystal is a soft material .

Scientific Research Applications

Nonlinear Optical (NLO) Single Crystals

Overview: 4Cl2NA has been studied for its potential as a nonlinear optical (NLO) material. NLO materials play a crucial role in optoelectronics, photonics, and laser technology. Organic single crystals like 4Cl2NA offer advantages such as low cost, ease of fabrication, and remarkable optical properties.

Characterization:
Limitations:
NLO Efficiency:

Materials Science

Polymer Blends and Composites:

Safety and Hazards

This chemical is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Future Directions

The future directions for 4-Chloro-2-nitro-5-piperidinoaniline could involve its use in the field of optoelectronics, photonics, nonlinear optical, and laser technology . Researchers are exploring many new NLO materials designed and studying their unique characterizations .

properties

IUPAC Name

4-chloro-2-nitro-5-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c12-8-6-11(15(16)17)9(13)7-10(8)14-4-2-1-3-5-14/h6-7H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFZQTVQDNPYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251510
Record name 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitro-5-piperidinoaniline

CAS RN

87200-61-1
Record name 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87200-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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